ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate 2-[[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 868224-58-2
VCID: VC0006176
InChI: InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26)
SMILES: CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C23H24N2O6
Molecular Weight: 424.4 g/mol

ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

CAS No.: 868224-58-2

Cat. No.: VC0006176

Molecular Formula: C23H24N2O6

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate - 868224-58-2

Specification

CAS No. 868224-58-2
Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
IUPAC Name ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Standard InChI InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26)
Standard InChI Key CFQXBSFRUQKYQA-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC

Introduction

Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound with a molecular formula of C23H24N2O6 and a CAS number of 868224-58-2. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry, due to its intricate structure and potential biological activities.

Synthesis

The synthesis of ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves multiple steps, each requiring precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. While specific synthetic routes can vary, a general approach includes integrating different chemical reactions to form the compound's complex structure.

Potential Biological Activities

Research suggests that compounds with similar structures to ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate may inhibit key enzymes or receptors involved in various biological pathways. This makes them potential candidates for further investigation in pharmacological applications, particularly in the context of enzyme inhibition and other disease-related processes.

Mechanism of Action

The mechanism of action for this compound primarily involves interactions at the molecular level with specific biological targets. Studies indicate that compounds with similar structures may bind to active sites on target proteins, potentially inhibiting certain pathways involved in disease processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator